Dibutyl malate

Übersicht

Beschreibung

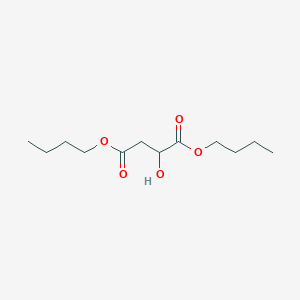

Dibutyl malate is an organic compound with the chemical formula C₁₂H₂₂O₅. It is a diester derived from malic acid and butanol. This compound is typically a colorless to yellowish liquid with a characteristic odor. It is used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibutyl malate can be synthesized through the esterification of malic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of malic acid to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of malic acid with butanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products and unreacted starting materials.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidation products may include carboxylic acids and aldehydes.

Reduction: Reduction products are typically alcohols.

Substitution: Substitution reactions can yield a variety of esters and other derivatives.

Wissenschaftliche Forschungsanwendungen

Plasticizer in Polymers

DBM is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymer materials. It improves the mechanical properties of these materials, making them more suitable for various applications, including films, coatings, and adhesives .

Compatibilizer in Polymer Blends

Research has shown that dibutyl maleate can act as a compatibilizer in blends of polypropylene and nylon 6. The incorporation of polypropylene-grafted-dibutyl maleate (PP-g-DBM) significantly enhances the mechanical properties of these blends by improving interfacial adhesion and reducing phase separation .

| Application | Description |

|---|---|

| Plasticizer | Enhances flexibility and durability of PVC and other polymers |

| Compatibilizer | Improves mechanical properties in polymer blends (e.g., PP/PA6) |

Dermatitis Studies

DBM has been studied for its potential role in enhancing contact sensitization to various allergens. In animal models, it has been shown to increase the severity of dermatitis when combined with other sensitizing agents like fluorescein isothiocyanate (FITC). This suggests that DBM may act not only as a sensitizing agent itself but also enhance the effects of other haptens .

Osteogenic Potential

Recent studies have investigated the use of DBM in bone healing applications. In rabbit models, DBM demonstrated superior osteogenic potential when incorporated into scaffolds for bone repair, indicating its potential utility in regenerative medicine .

| Biological Application | Findings |

|---|---|

| Dermatitis Studies | Enhances contact sensitization; linked to dermatitis cases in industry |

| Bone Healing | Shows osteogenic potential in animal models for bone repair applications |

Environmental Impact

DBM has also been assessed for its environmental performance when used as an oxygenating agent in diesel fuel. Studies indicate that it can reduce particulate emissions and improve biodegradation compared to other fuel additives, highlighting its potential benefits for environmental sustainability .

Industrial Exposure

A notable case study reported instances of allergic dermatitis among workers at factories using DBM-containing adhesives. This underscores the need for careful handling and assessment of exposure risks associated with DBM in industrial settings .

Bone Healing Research

In a controlled study involving rabbits, DBM was tested for its efficacy in enhancing bone healing when used in conjunction with hydrogel scaffolds. The results indicated improved biomechanical strength and histological outcomes compared to controls .

Wirkmechanismus

The mechanism of action of dibutyl malate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release malic acid and butanol, which can then participate in various biochemical pathways. The ester functional groups in this compound can also interact with enzymes and other proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

- Diethyl malate

- Dimethyl malate

- Dibutyl maleate

- Diisostearyl malate

Comparison: Dibutyl malate is unique among these compounds due to its specific ester functional groups and the length of its alkyl chains. This gives it distinct physical and chemical properties, such as solubility and reactivity, which make it suitable for specific applications in industry and research. For example, this compound’s longer alkyl chains compared to dimethyl malate result in different solubility and plasticizing properties.

Biologische Aktivität

Dibutyl malate (DBM) is an ester derived from maleic acid and butanol, commonly used in industrial applications as a plasticizer and solvent. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activities of this compound, focusing on its immunological effects, toxicity, and environmental impact.

- Chemical Formula: C12H22O5

- Molecular Weight: 230.31 g/mol

- CAS Number: 105-76-0

- Structure: this compound is characterized by two butyl groups attached to a malate moiety.

Immunological Effects

Recent studies have highlighted the immunological effects of this compound, particularly in enhancing contact hypersensitivity (CHS) reactions. In a study conducted on BALB/c mice, this compound was shown to enhance the sensitization response to fluorescein isothiocyanate (FITC), a common hapten used to induce allergic reactions. The findings indicated that:

- Mice sensitized with FITC in the presence of 2% this compound exhibited significantly increased ear swelling compared to controls.

- The production of interleukin-4 (IL-4) and interferon-gamma (IFN-γ) was also elevated, suggesting an adjuvant effect similar to that observed with dibutyl phthalate (DBP) .

The study concluded that this compound might enhance the immune response through mechanisms involving dendritic cell trafficking and cytokine production, although further research is needed to clarify these pathways .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Aquatic Toxicity: this compound demonstrated dose-dependent inhibition of algal growth, with an EC50 value of approximately 6.2 mg/l . This indicates potential environmental risks associated with its use.

- Dermal Irritation: In studies involving dermal application on rats, mild irritation was observed, characterized by slight peeling and transient erythema in humans upon skin contact .

- Sensitization Potential: A maximization test on guinea pigs revealed that 80% showed erythema after exposure to this compound, indicating a strong sensitizing effect .

Bone Healing Study

A notable case study investigated the effects of this compound on bone healing in a rabbit model. The study involved creating segmental defects in the radius of rabbits and treating them with this compound blocks. The results showed:

- Enhanced healing criteria in rabbits treated with this compound compared to control groups.

- Histopathological evaluations indicated improved bone regeneration and biomechanical strength in treated groups after 60 days .

Environmental Exposure Assessment

Research has also focused on environmental exposure risks associated with this compound. Investigations into its persistence and bioaccumulation potential suggest that while it is biodegradable, its metabolites may pose risks to aquatic life due to toxicity at certain concentrations .

Eigenschaften

IUPAC Name |

dibutyl 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSCSYLDRHAHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862703 | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-99-5, 1587-18-4, 2385-79-7 | |

| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid, dibutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ENT-337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl (±)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibutyl malate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.